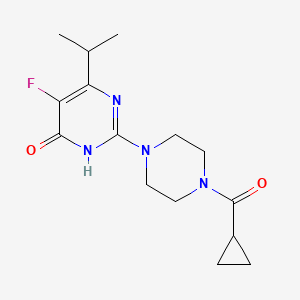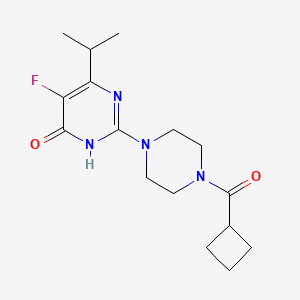![molecular formula C16H21F3N4O2 B6449076 2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549023-96-1](/img/structure/B6449076.png)
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidinone derivative, which is a class of compounds that have been widely studied for their biological activities . The presence of the piperazine ring and the difluorocyclobutane group suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of functional groups.Wissenschaftliche Forschungsanwendungen
Psychopharmacology and Psychiatry
Olanzapine is primarily used in the treatment of schizophrenia and related psychoses. It belongs to the class of atypical antipsychotic drugs. Its mechanism of action involves antagonism of dopamine and serotonin receptors in the brain. Olanzapine helps manage symptoms such as hallucinations, delusions, and disorganized thinking. Additionally, it has been explored for bipolar disorder and treatment-resistant depression .
Neuroprotection and Neurodegenerative Diseases
Research suggests that olanzapine may have neuroprotective effects. It modulates oxidative stress, inflammation, and apoptosis pathways. Studies have investigated its potential in conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. Olanzapine’s ability to mitigate neuroinflammation and oxidative damage makes it an interesting candidate for further exploration .
Cancer Research
Emerging evidence indicates that olanzapine could play a role in cancer therapy. It affects tumor cell proliferation, angiogenesis, and metastasis. Researchers have studied its impact on various cancer types, including breast, lung, and ovarian cancers. Olanzapine’s unique molecular structure and interactions with cellular pathways make it an intriguing subject for investigation .
Antifungal Properties
Olanzapine derivatives have been synthesized and evaluated for antifungal activity. These compounds exhibit promising results against fungal pathogens. Their mechanism of action involves disrupting fungal cell membranes and inhibiting growth. Further optimization of olanzapine-based derivatives could lead to novel antifungal agents .
Crystallography and Solid-State Chemistry
The crystal structure of olanzapine has been extensively studied. It forms solvates with various solvents, including propan-2-ol. Crystallographic analyses reveal its puckered diazepine ring conformation and hydrogen bonding patterns. Understanding its solid-state properties aids in drug formulation and stability studies .
Drug Delivery Systems
Olanzapine’s lipophilicity and solubility characteristics make it suitable for incorporation into drug delivery systems. Researchers explore nanoemulsions, liposomes, and micelles to enhance its bioavailability and targeted delivery. These systems can improve therapeutic outcomes and reduce side effects .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O2/c1-9(2)12-11(17)13(24)21-15(20-12)23-5-3-22(4-6-23)14(25)10-7-16(18,19)8-10/h9-10H,3-8H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVDCPVHVOEHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3CC(C3)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448993.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B6448994.png)
![9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine](/img/structure/B6448995.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B6449000.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine](/img/structure/B6449019.png)
![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine](/img/structure/B6449023.png)
![5-methyl-2-({octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B6449030.png)



![2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449055.png)
![2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B6449063.png)
![2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449070.png)
![5-fluoro-2-[4-(1-methylpiperidine-3-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449084.png)